Cyclododecanone

説明

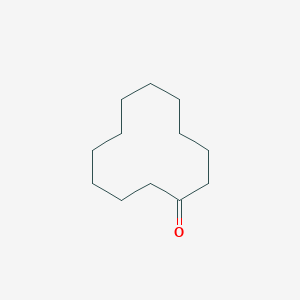

Structure

3D Structure

特性

IUPAC Name |

cyclododecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVPOSFURRDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027322 | |

| Record name | Cyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Colorless crystalline lumps; [MSDSonline], Solid | |

| Record name | Cyclododecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclododecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0075 [mmHg] | |

| Record name | Cyclododecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

830-13-7 | |

| Record name | Cyclododecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODODECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclododecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL053118A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclododecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Cyclododecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecanone, a cyclic ketone with the chemical formula C₁₂H₂₂O, is a significant compound in organic synthesis and industrial chemistry.[1][2] It serves as a crucial precursor in the production of various polymers, fragrances, and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective handling, application, and the development of new synthetic routes and formulations. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a logical framework illustrating the interplay of these properties.

Core Physical Properties

The physical state of this compound at ambient temperature is a white, crystalline solid, often described as having a camphor-like odor.[1][2] The key quantitative physical properties are summarized in the table below.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₂H₂₂O | - | [2][3] |

| Molecular Weight | 182.30 | g/mol | [3] |

| Melting Point | 59 - 61 | °C | May be a solid, liquid, or supercooled melt within this range.[3] |

| Boiling Point | 277 | °C | At 1013 hPa.[3] |

| 85 | °C | At 1 mmHg. | |

| Density | 0.97 | g/cm³ | At 20 °C.[3] |

| Solubility in Water | Insoluble | - | [4] |

| Solubility in Organic Solvents | Soluble | - | Soluble in nonpolar organic solvents. |

| Appearance | White crystalline solid | - | [1][2] |

| Odor | Camphor-like | - | [1] |

| Vapor Pressure | <1 | hPa | At 20 °C.[3] |

| Flash Point | 118 | °C | Closed cup.[3] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound. These protocols are based on established techniques and international standards.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range of 1-2°C is expected for a pure sample. The presence of impurities will typically lead to a depression and broadening of the melting range.

Methodology: Capillary Method (based on ASTM E794) [5][6]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or temperature sensor, and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the initial to the final temperature.

Determination of Boiling Point

Due to its relatively high boiling point, the determination of this compound's boiling point requires a method suitable for high-boiling liquids.

Methodology: Ebulliometry (based on OECD Guideline 103) [7][8][9]

-

Apparatus: An ebulliometer, which is a specialized apparatus for accurately measuring boiling points, is used. It consists of a boiling flask, a condenser, and a high-precision thermometer or temperature probe.

-

Procedure:

-

A sample of this compound is placed in the boiling flask.

-

The sample is heated to a steady boil.

-

The temperature of the vapor in equilibrium with the boiling liquid is measured. This is the boiling point at the ambient atmospheric pressure.

-

-

Correction for Pressure: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using the Sydney-Young equation.

Determination of Density

The density of solid this compound can be accurately determined using the gas pycnometry method.

Methodology: Gas Pycnometry (based on ISO 12154) [10]

-

Principle: This method determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated volume.

-

Apparatus: A gas pycnometer.

-

Procedure:

-

A weighed sample of this compound is placed in the sample chamber of the pycnometer.

-

The chamber is sealed and filled with helium to a known pressure.

-

The gas is then expanded into a second, calibrated volume, and the resulting pressure is measured.

-

The volume of the solid is calculated from the pressure difference.

-

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Determination of Solubility

A qualitative and semi-quantitative assessment of this compound's solubility in various solvents is crucial for its application in synthesis and formulation.

Methodology: Visual Method (based on ASTM E1148 for aqueous solubility) [11]

-

Sample Preparation: A known mass of this compound is added to a known volume of the solvent in a sealed container.

-

Procedure:

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is then visually inspected for the presence of undissolved solid.

-

-

Analysis:

-

Qualitative: The substance is classified as soluble, partially soluble, or insoluble.

-

Semi-Quantitative: If the substance dissolves completely, further additions of the solute are made until saturation is reached. The solubility is then expressed as the mass of solute per volume of solvent.

-

Visualized Relationships and Workflows

The physical properties of a compound are interconnected. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow.

Caption: Interplay of molecular and intermolecular forces on the physical properties of this compound.

Caption: A standardized workflow for the systematic characterization of this compound's physical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound for synthesis 830-13-7 [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. matestlabs.com [matestlabs.com]

- 6. infinitalab.com [infinitalab.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. intertekinform.com [intertekinform.com]

- 11. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Molecular Formula of Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental determination of the molecular formula of cyclododecanone. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical techniques used to elucidate the elemental composition and molecular weight of organic compounds.

Quantitative Data Summary

The key quantitative data for this compound, essential for the determination and confirmation of its molecular formula, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | [1][2][3][4][5] |

| Molecular Weight ( g/mol ) | 182.30 | [1][3][4] |

| CAS Number | 830-13-7 | [1][2][3][4] |

| Elemental Composition (by mass) | C: 79.07%, H: 12.16%, O: 8.77% | Calculated |

Experimental Protocols for Molecular Formula Determination

The determination of the molecular formula of an organic compound such as this compound is a multi-step process that relies on the combination of data from several analytical techniques. The primary methods employed are elemental analysis (typically through combustion analysis) to determine the empirical formula, and mass spectrometry to determine the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to confirm the structure and the count of hydrogen and carbon atoms.

Objective: To determine the mass percentages of carbon, hydrogen, and oxygen in this compound, which leads to the calculation of its empirical formula.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure, solid this compound (typically 1-3 mg) is placed into a tin or silver capsule. The capsule is then sealed.

-

Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000°C. The sample is combusted in a stream of pure oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).

-

Gas Separation and Detection: The combustion gases are passed through a series of traps or a gas chromatography column. Water is absorbed by a desiccant, and carbon dioxide is absorbed by a substance like sodium hydroxide. Modern elemental analyzers use thermal conductivity or infrared detectors to quantify the amounts of CO₂ and H₂O.

-

Calculation of Elemental Percentages:

-

The mass of carbon in the original sample is calculated from the mass of CO₂ produced.

-

The mass of hydrogen is calculated from the mass of H₂O produced.

-

The mass of oxygen is determined by subtracting the masses of carbon and hydrogen from the initial sample mass.

-

-

Empirical Formula Determination: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms, which is the empirical formula.

Objective: To determine the molecular weight of this compound by identifying the molecular ion peak in its mass spectrum.

Methodology:

-

Sample Introduction: A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under a high vacuum (around 10⁻⁶ to 10⁻⁷ torr).

-

Ionization: The gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Molecular Ion Identification: The peak with the highest m/z value in the spectrum, corresponding to the intact ionized molecule, is identified as the molecular ion peak. The m/z value of this peak provides the molecular weight of the compound. For this compound, the molecular ion peak is observed at an m/z of 182.

Objective: To confirm the number of hydrogen and carbon atoms and the overall structure of this compound, thereby verifying the molecular formula.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, approximately 5-25 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[1][4]

-

For ¹³C NMR, a more concentrated solution of 50-100 mg of this compound in the same volume of deuterated solvent is prepared to compensate for the lower natural abundance and sensitivity of the ¹³C isotope.[1][4]

-

A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (0 ppm).

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single peaks for each unique carbon atom. A larger number of scans is required due to the lower sensitivity.

-

-

Spectral Interpretation:

-

The ¹H NMR spectrum provides information on the different chemical environments of the hydrogen atoms and their connectivity. Integration of the peaks gives the relative number of protons in each environment.

-

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., carbonyl, aliphatic). For this compound, the spectrum will show a characteristic peak for the carbonyl carbon and several peaks for the methylene (-CH₂-) carbons in the ring.

-

Workflow for Molecular Formula Determination

The logical flow of experiments and data analysis to determine the molecular formula of this compound is illustrated in the diagram below.

Caption: Workflow for determining the molecular formula of this compound.

References

Cyclododecanone: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for cyclododecanone. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards and safe laboratory practices associated with this compound.

Chemical and Physical Properties

This compound is a cyclic ketone that is a white, crystalline solid at room temperature with a camphor-like odor.[1] It is used in organic synthesis and as an intermediate in the production of various polymers and fragrances.[1][2]

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂O | [3] |

| Molecular Weight | 182.31 g/mol | [4] |

| CAS Number | 830-13-7 | [5] |

| Appearance | White solid / Colorless to white adhering crystals | [2][5] |

| Melting Point | 59 - 61 °C (138.2 - 141.8 °F) | [4] |

| Boiling Point | 277 °C (530.6 °F) | [4] |

| Flash Point | 118 °C (244.4 °F) | [4] |

| Autoignition Temperature | 280 °C (536 °F) | [5] |

| Water Solubility | Insoluble | [4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous to the aquatic environment. While it is not classified for acute oral toxicity, it may be harmful if swallowed.[4] The toxicological properties have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[5]

| Hazard Class | Category | Hazard Statement |

| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Acute Oral Toxicity | Category 5 (Not classified under GHS) | H303: May be harmful if swallowed |

GHS Pictogram:

dot

Caption: GHS Hazard Classification for this compound.

Toxicological Data

The available toxicological data for this compound is limited. The primary reported value is for acute oral toxicity in rats.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | > 2500 mg/kg | [4] |

| LC50 | Rat | Inhalation | > 25,000 mg/m³ | [6] |

Experimental Protocols

General Protocol for Acute Oral Toxicity (based on OECD Guideline 423):

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals at each step. The substance is administered orally to a group of fasted animals at one of the defined dose levels. The absence or presence of mortality in the first group determines the dose for the next group. This continues until the criteria for classification are met.

dot

Caption: General workflow for OECD Guideline 423 (Acute Oral Toxicity).

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and safety goggles.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container.[5]

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as oxidizing agents.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

dot

Caption: Personal Protective Equipment for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. | [3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: No specific hazards arising from the chemical are reported.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Use personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[3]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most current and detailed information.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. This compound | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | 830-13-7 [chemicalbook.com]

- 6. Cyclododecanol | C12H24O | CID 15595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Cyclododecanone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecanone is a macrocyclic ketone, a valuable intermediate in various industrial syntheses, including the production of polymers, fragrances, and pharmaceuticals. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, detailed experimental protocols for solubility determination, and a workflow for this process.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.31 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 59 - 61 °C | [3][4] |

| Boiling Point | 277 °C | [2] |

| Water Solubility | 26 mg/L at 20°C | [3][5] |

| logP (Octanol-Water) | 4.1 | [3] |

The high logP value indicates a lipophilic nature, suggesting good solubility in nonpolar organic solvents.[3]

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.026 g/L | 20 | [7] |

| Qualitative Solubility | |||

| Most Common Organic Solvents | Soluble | Not Specified | [8] |

The lack of comprehensive public data underscores the importance of empirical determination of solubility for specific applications.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid compound (this compound) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To completely separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.

Quantification Methods

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common choice. The exact ratio should be optimized to achieve good separation and peak shape.

-

Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., around 210 nm, although a UV scan should be performed to determine the optimal wavelength).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally appropriate.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperatures: Optimize based on the boiling point of this compound and the solvent.

-

Oven Temperature Program: A temperature ramp program should be developed to ensure good separation from the solvent peak and any impurities.

-

Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Calibration: Prepare and run a series of standard solutions to create a calibration curve.

-

Analysis: Inject the diluted sample and calculate the concentration based on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of common organic solvents remains limited in the public domain, its lipophilic nature suggests good solubility in nonpolar solvents. For applications requiring precise solubility values, empirical determination is essential. The provided detailed shake-flask protocol, coupled with standard analytical quantification methods such as HPLC-UV or GC-MS, offers a robust framework for researchers and professionals to accurately measure the solubility of this compound in solvents relevant to their specific needs. This foundational data is critical for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | 830-13-7 [chemicalbook.com]

- 4. This compound CAS#: 830-13-7 [m.chemicalbook.com]

- 5. This compound | 830-13-7 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cyclododecanol, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclododecanone (CAS No. 830-13-7), a widely used macrocyclic ketone in the fragrance and polymer industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.46 | Triplet | 4H | α-CH₂ (protons adjacent to the carbonyl group) |

| ~1.72 | Multiplet | 4H | β-CH₂ (protons beta to the carbonyl group) |

| ~1.30 | Multiplet | 14H | Remaining CH₂ groups in the ring |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~212 | C=O (Carbonyl carbon) |

| ~40 | α-CH₂ (Carbons adjacent to the carbonyl group) |

| ~24-25 | Multiple overlapping signals for the remaining CH₂ groups |

| ~22 | CH₂ groups |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The assignments are based on typical chemical shift ranges for cyclic ketones.[2][3][4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2860 | Strong | C-H stretch (alkane) |

| ~1705 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (methylene scissoring) |

Note: The characteristic strong absorption at ~1705 cm⁻¹ is indicative of the ketone functional group in a large ring system.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | Base Peak (Resulting from α-cleavage) |

| 84 | Moderate | Fragment ion |

| 71 | High | Fragment ion |

| 58 | High | Fragment ion[1][5] |

| 55 | High | Fragment ion |

| 41 | Very High | Fragment ion |

Ionization Method: Electron Ionization (EI) at 70 eV.[1][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance and longer relaxation times of ¹³C.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.

Methodology (Thin Solid Film Method):

-

Sample Preparation:

-

Place a small amount of solid this compound (a few milligrams) into a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Instrument Setup:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If the peaks are too intense (saturated), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution. If the peaks are too weak, add another drop of the solution to the plate and re-measure.

-

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or hexane).

-

-

Instrument Setup:

-

The mass spectrometer is coupled to a gas chromatograph (GC). The GC is equipped with a capillary column suitable for separating organic compounds.

-

Set the GC oven temperature program to ensure proper separation and elution of the analyte.

-

Set the injector temperature and the GC-MS transfer line temperature to ensure the sample remains in the gas phase.

-

The mass spectrometer's ion source is typically set to electron ionization (EI) mode with an electron energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through the GC column, where it is separated from the solvent and any impurities.

-

As the this compound elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source, molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecanone, a cyclic ketone with the chemical formula C₁₂H₂₂O, is a key intermediate in the industrial synthesis of various polymers, such as certain specialized nylons, and a component in the fragrance industry.[1] A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and predicting its behavior in various chemical and physical transformations. This technical guide provides a detailed overview of the core thermochemical properties of this compound, supported by quantitative data, descriptions of experimental protocols, and visualizations of experimental workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical data for this compound, compiled from various sources. These values are essential for thermodynamic calculations and modeling.

Table 1: Enthalpy Data for this compound

| Property | Value (kJ/mol) | Phase | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -442.5 ± 3.1 | Solid (crystal) | [2] |

| -431.3 ± 2.2 | Solid | [2] | |

| -359.3 ± 3.1 | Gas | [3] | |

| -349.1 ± 2.3 | Gas | [3] | |

| Standard Enthalpy of Combustion (ΔcH°) | -7436.1 ± 2.6 | Solid (crystal) | [2] |

| -7435.1 ± 2.1 | Solid | [2] | |

| Enthalpy of Fusion (ΔfusH) | 16.85 | at 335.6 K | [4] |

| Enthalpy of Vaporization (ΔvapH) | 61 | at 388 K | [4] |

| 57.9 | at 423 K | [4] | |

| 54.7 | at 473 K | [4] | |

| Enthalpy of Sublimation (ΔsubH°) | 83.2 ± 0.3 | at 298 K | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Units | Reference |

| Melting Point | 59-61 | °C | [6][7][8] |

| Boiling Point | 85 | °C at 1 mmHg | [6][8] |

| 277 | °C at 1013 hPa | ||

| Vapor Pressure | <1 | hPa at 20 °C | [6][7] |

| 0.0075 | mmHg | [9] | |

| Density | 0.906 | g/mL at 25 °C | [6][8] |

| 0.97 | g/cm³ at 20 °C |

Experimental Protocols

The determination of the thermochemical properties of this compound involves precise and carefully controlled experimental procedures. The following sections describe the general methodologies used for these measurements.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion is determined using a bomb calorimeter.[10][11] This apparatus is designed to measure the heat released during a complete combustion reaction under constant volume conditions.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of solid this compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

-

Pressurization: The bomb is sealed and filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a common method for determining the enthalpy of fusion.

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate.

-

Heating and Measurement: The sample and reference are heated at a controlled rate. The DSC instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: As the this compound melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram (heat flow vs. temperature). The area under this peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to calculate the enthalpy of fusion in Joules per gram, which is then converted to kJ/mol.

Vapor Pressure Measurement for Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization and sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Various methods can be used to measure the vapor pressure of a substance like this compound.

Experimental Workflow (General Approach):

-

Sample Placement: A sample of this compound is placed in a temperature-controlled apparatus connected to a pressure measurement system.

-

Temperature Control: The temperature of the sample is precisely controlled and varied over a range of interest.

-

Vapor Pressure Measurement: At each temperature, the system is allowed to reach equilibrium, and the vapor pressure of the this compound is measured using a suitable pressure transducer.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH/R, where ΔH is the enthalpy of vaporization (for a liquid) or sublimation (for a solid), and R is the ideal gas constant. From the slope of the line of best fit, the enthalpy of vaporization or sublimation can be calculated.

Conclusion

This technical guide has provided a consolidated source of information on the thermochemical properties of this compound, presenting key data in a structured format and outlining the experimental methodologies used for their determination. The provided workflows offer a clear visual representation of the logical steps involved in these experimental measurements. For researchers, scientists, and professionals in drug development and chemical manufacturing, this information is fundamental for ensuring process efficiency, safety, and the successful application of this compound in various fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. umsl.edu [umsl.edu]

- 6. This compound CAS#: 830-13-7 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 830-13-7 [chemicalbook.com]

- 9. This compound | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. monash.edu [monash.edu]

- 11. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

Industrial Synthesis of Cyclododecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecanone (CDON) is a key industrial chemical intermediate, primarily utilized in the production of Laurolactam, the monomer for Nylon-12, and 1,12-dodecanedioic acid, a precursor for the engineering plastic Nylon-6,12. Its large ring structure also makes it a valuable precursor in the synthesis of fragrances, such as muscone, and other specialty chemicals. The industrial production of this compound is dominated by processes that begin with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (CDT), from which several synthesis routes diverge.[1][2][3] This technical guide provides an in-depth overview of the principal industrial synthesis routes for this compound, detailing the methodologies, reaction conditions, and performance metrics of each.

Core Synthesis Routes from Cyclododecatriene (CDT)

The industrial synthesis of this compound from cyclododecatriene can be broadly categorized into three main strategies:

-

The Classical Route: Full hydrogenation of CDT to cyclododecane, followed by oxidation and dehydrogenation.

-

The Cyclododecene Route: Partial hydrogenation of CDT to cyclododecene, which is then converted to this compound.

-

The "Eco-Friendly" Three-Step Route: A sequential epoxidation, hydrogenation, and oxidation of CDT.

Below is a comparative overview of these pathways, followed by detailed descriptions and experimental protocols.

Logical Relationship of Synthesis Pathways

Caption: Overview of the main industrial synthesis pathways for this compound starting from Butadiene.

The Classical Industrial Route

This traditional and widely practiced method involves a three-step process starting from the full hydrogenation of cyclododecatriene.

Signaling Pathway for the Classical Route

Caption: Step-wise conversion in the classical synthesis of this compound.

Step 1: Hydrogenation of Cyclododecatriene to Cyclododecane

The process begins with the complete hydrogenation of 1,5,9-cyclododecatriene to cyclododecane. This is typically carried out using a nickel-based catalyst under hydrogen pressure.

Step 2: Oxidation of Cyclododecane (Boric Acid Process)

The subsequent liquid-phase air oxidation of cyclododecane yields a mixture of cyclododecanol and this compound.[3] A key feature of the industrial process is the use of boric acid.[4][5] The boric acid reacts with the initially formed cyclododecanol to form boric acid esters. These esters are more resistant to further oxidation than the alcohol itself, thus improving the selectivity towards the desired products and limiting the formation of by-products like dicarboxylic acids.[5] However, this process requires low conversion rates (typically not exceeding 30%) to maintain high selectivity.[3][5] The main products are cyclododecanol and this compound in a ratio of approximately 10:1.[3]

Step 3: Dehydrogenation of Cyclododecanol

The mixture from the oxidation step is hydrolyzed to release the cyclododecanol from its boric ester. After separation from the unreacted cyclododecane and boric acid (which are recycled), the mixture of cyclododecanol and this compound is subjected to a dehydrogenation step. This is typically carried out in the gas phase over a copper-based catalyst, such as copper chromite, at elevated temperatures to convert the remaining cyclododecanol to this compound.[6][7]

| Parameter | Hydrogenation | Oxidation (Boric Acid) | Dehydrogenation |

| Catalyst | Nickel-based | Boric Acid (2.0-6.5 wt%) | Copper-based (e.g., Copper Chromite) |

| Temperature | - | 155-170 °C[4] | 250-350 °C |

| Pressure | High Pressure | Atmospheric[4] | Atmospheric |

| Reactants | CDT, H₂ | Cyclododecane, Air (7-21 mol% O₂)[4] | Cyclododecanol |

| Conversion | >99% | 5-25%[4] | - |

| Selectivity | >99% | >90% (to Alcohol + Ketone)[4] | High |

| Product Ratio | - | Cyclododecanol:this compound ≈ 10:1[3] | - |

Experimental Protocol: Oxidation of Cyclododecane with Boric Acid [4]

-

A stirred batch reactor is charged with cyclododecane and 2.0-6.5 wt% of boric acid.

-

The mixture is heated to 155-170 °C.

-

Air (containing 7-21 mol% oxygen) is supplied at a rate of approximately 2.1 ft³/g-mol of cyclododecane per hour.

-

The reaction is continued until a cyclododecane conversion of 5-25% is achieved.

-

The reaction mixture is then cooled, and the boric acid esters are hydrolyzed with water.

-

The organic phase, containing unreacted cyclododecane, cyclododecanol, and this compound, is separated from the aqueous boric acid solution.

-

The unreacted cyclododecane and boric acid are recovered and recycled.

The Cyclododecene Route

This route involves the partial hydrogenation of CDT to cyclododecene, which is then oxidized to this compound. This approach avoids the high energy consumption of full hydrogenation and the complexities of the boric acid process.

Signaling Pathway for the Cyclododecene Route

Caption: Key transformations in the synthesis of this compound via Cyclododecene.

Method 1: Epoxidation of Cyclododecene and Subsequent Rearrangement

In this pathway, cyclododecene is first epoxidized to epoxycyclododecane, which is then isomerized to this compound. Hydrogen peroxide is a common oxidant for the epoxidation step. The subsequent rearrangement (isomerization) of the epoxide to the ketone can be catalyzed by various agents, with lithium halides such as lithium iodide or lithium bromide being effective.[8]

| Parameter | Epoxidation | Isomerization |

| Catalyst | - | Lithium Halide (e.g., LiCl, LiBr, LiI) |

| Temperature | - | 150-200 °C |

| Solvent | - | N-methyl-2-pyrrolidone (optional) |

| Reactants | Cyclododecene, Oxidant (e.g., H₂O₂) | Epoxycyclododecane |

| Yield | - | 93.5% (with LiCl in NMP at 200°C for 6h)[8] |

Experimental Protocol: Isomerization of Epoxycyclododecane [8]

-

A solution containing 25 g of epoxycyclododecane, 1 g of lithium chloride, and 20 g of N-methyl-2-pyrrolidone is prepared in a suitable reactor.

-

The mixture is stirred at 200 °C for 6 hours.

-

After the reaction, the mixture is cooled and the this compound is isolated, for instance by distillation.

Method 2: Direct Oxidation of Cyclododecene with Dinitrogen Monoxide (N₂O)

A more direct approach involves the oxidation of cyclododecene to this compound using dinitrogen monoxide as the oxidant.[3][5] This method offers a potentially more streamlined process.

| Parameter | Direct Oxidation |

| Oxidant | Dinitrogen Monoxide (N₂O) |

| Reactant | Cyclododecene |

| Product | This compound |

The "Eco-Friendly" Three-Step Route

This route aims to be more environmentally benign by utilizing hydrogen peroxide as the primary oxidant and avoiding harsh reagents. It proceeds in three distinct steps from CDT.[1][2]

Signaling Pathway for the Eco-Friendly Route

Caption: The three-step "eco-friendly" synthesis of this compound.

Step 1: Selective Epoxidation of CDT

CDT is selectively epoxidized to epoxycyclododecadiene (ECDD) using hydrogen peroxide in the presence of a phase-transfer catalyst, hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT).[1]

Step 2: Hydrogenation of ECDD to Cyclododecanol (CDOL)

The resulting epoxycyclododecadiene is then hydrogenated to cyclododecanol using a Raney nickel catalyst.[1][2]

Step 3: Oxidation of Cyclododecanol to this compound

Finally, the cyclododecanol is oxidized to this compound using hydrogen peroxide, again with HAHPT as the catalyst.[1][2]

| Parameter | Selective Epoxidation | Hydrogenation | Oxidation |

| Catalyst | HAHPT | Raney Nickel | HAHPT |

| Reactants | CDT, 30% H₂O₂ | ECDD, H₂ | CDOL, 30% H₂O₂ |

| Solvent | Water | Ethanol | Water and t-butanol |

| Temperature | 35 °C | 100 °C | Reflux |

| Pressure | Atmospheric | 3.0-3.5 MPa | Atmospheric |

| Molar Ratio | CDT:H₂O₂ = 3:1[1] | - | CDOL:t-BuOH = 1:0.75 |

| Yield | 61.8% (ECDD)[1] | 92.3% (CDOL)[2] | 93.6% (CDON)[2] |

| Overall Yield | \multicolumn{3}{c | }{53.4%[2]} |

Experimental Protocols for the Eco-Friendly Route [9]

Preparation of HAHPT Catalyst:

-

To a solution of Na₂WO₄·2H₂O (3.30 g, 10 mmol) in water (20 mL), add 36% HCl (1.97 g, 20 mmol).

-

Add 30% H₂O₂ (8.65 g, 70 mmol) to the mixture.

-

Successively add 85% H₃PO₄ (0.29 g, 2.5 mmol) and water (10 mL) and stir for 20 minutes.

-

Add a solution of C₁₆H₃₃(CH₃)₃NCl (2.40 g, 7.5 mmol) in ClCH₂CH₂Cl (60 mL) and stir for 1 hour.

-

Filter the precipitate, wash with water until pH = 5, and dry.

Step 1: Selective Epoxidation of CDT

-

A mixture of CDT (e.g., 3.24 g, 20 mmol), 30% H₂O₂ (e.g., 0.62 mL, 6 mmol), and HAHPT catalyst is stirred at the desired temperature for the desired time.

-

After the reaction, the mixture is cooled, and the product composition is analyzed.

Step 2: Hydrogenation of ECDD

-

A stainless steel autoclave is charged with Raney nickel catalyst (3.0 mL), ECDD (10 g), and ethanol (100 mL).

-

The autoclave is pressurized with hydrogen gas to 3.0-3.5 MPa at room temperature.

-

The mixture is stirred at 100 °C for 8 hours.

-

After cooling, the catalyst is filtered off, and the crude cyclododecanol is obtained.

Step 3: Oxidation of CDOL

-

A mixture of HAHPT catalyst, cyclododecanol, t-butanol, and 30% H₂O₂ is refluxed for the desired time.

-

After cooling, the product composition is analyzed.

Conclusion

The industrial synthesis of this compound offers several pathways, each with its own set of advantages and challenges. The classical route via cyclododecane is a well-established process but involves multiple recycling streams and the use of boric acid. The routes via cyclododecene offer a more direct path, with the direct oxidation using N₂O being particularly streamlined, though it may require specialized equipment. The three-step "eco-friendly" route presents a greener alternative by utilizing hydrogen peroxide, but it involves multiple distinct reaction steps. The choice of a particular synthesis route will depend on a variety of factors including raw material costs, energy consumption, capital investment, and environmental considerations. The data and protocols presented in this guide provide a comprehensive foundation for researchers and professionals in the field to understand and evaluate these critical industrial processes.

References

- 1. Eco-friendly Synthesis of this compound from Cyclododecatriene [scirp.org]

- 2. scirp.org [scirp.org]

- 3. WO2005030689A2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. US3419615A - Production of cyclododecanol and this compound - Google Patents [patents.google.com]

- 5. US20090227815A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. JPH05977A - Method for purifying mixture of cyclododecanol and this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Cyclododecanone: A Linchpin in Industrial Synthesis and a Versatile Scaffold in Research

An In-depth Technical Guide on the Core Applications of a Macrocyclic Workhorse

For Researchers, Scientists, and Drug Development Professionals

Cyclododecanone, a 12-membered cyclic ketone, stands as a pivotal intermediate in the chemical industry and a versatile building block in academic and pharmaceutical research. Its unique macrocyclic structure provides a foundation for the synthesis of high-performance polymers, complex fragrances, and novel heterocyclic compounds with potential biological activity. This technical guide delves into the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its principal synthetic pathways.

Industrial Significance: The Gateway to High-Performance Polymers and Fine Fragrances

The primary industrial applications of this compound lie in its role as a precursor to two major classes of commercial products: polyamides and macrocyclic musks. Its large-scale availability, stemming from the cyclotrimerization of butadiene, makes it an economically viable starting material for these multi-tonnage productions.[1][2]

Precursor to Nylon-12

This compound is the key raw material for the production of Laurolactam, the monomer for Nylon-12.[3][4] This high-performance polyamide exhibits excellent mechanical properties, low water absorption, and high thermal and chemical resistance, making it indispensable in the automotive, electronics, and sporting goods industries. The transformation of this compound to Laurolactam is achieved through a two-step process involving the formation of an oxime followed by a Beckmann rearrangement.[3][5][6]

Synthesis of Dodecanedioic Acid (DDDA)

Another significant industrial application is the oxidation of this compound to Dodecanedioic acid (DDDA).[1][2] DDDA is a crucial dicarboxylic acid used in the production of other high-performance polyamides (e.g., PA6,12), polyesters, adhesives, and corrosion inhibitors. The industrial process typically involves the oxidation of a mixture of cyclododecanol and this compound with nitric acid.[2][7]

Foundation for Fragrances

The macrocyclic scaffold of this compound is an ideal starting point for the synthesis of valuable macrocyclic fragrances, such as muscone (3-methylcyclopentadecanone) and 5-cyclohexadecenone.[8][9][10] These compounds are prized in the perfume industry for their persistent and characteristic musk odors. The synthesis often involves ring expansion or functionalization of the this compound ring.

Research Applications: A Versatile Platform for Chemical Innovation

In the realm of scientific research, this compound serves as a readily available and versatile starting material for the synthesis of a diverse array of complex molecules. Its reactivity at the carbonyl group and the α-positions allows for a multitude of chemical transformations, including halogenation, oxidation, and condensation reactions.[11][12]

Synthesis of Fused Heterocycles

This compound and its derivatives are extensively used to construct novel fused heterocyclic systems.[13][14][15] These compounds are of significant interest in medicinal chemistry due to their potential biological activities. By reacting with various bifunctional nucleophiles, a wide range of heterocyclic rings can be fused to the 12-membered carbocyclic frame.

Macrocycle Synthesis and Ring Expansion

The this compound ring can be strategically cleaved and re-formed or expanded to generate larger macrocycles.[16][17] These methodologies are crucial for the total synthesis of natural products and other complex molecular architectures.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O | [18][19] |

| Molecular Weight | 182.30 g/mol | [18][19] |

| Appearance | White crystalline solid | [1][18] |

| Melting Point | 59-61 °C | [19][20] |

| Boiling Point | 277 °C at 1013 hPa | [19] |

| Density | 0.97 g/cm³ at 20 °C | [19][20] |

| Vapor Pressure | <1 hPa at 20 °C | [19] |

| Flash Point | 118 °C (closed cup) | [19] |

| Autoignition Temperature | 230 °C | [19] |

| Assay | ≥99.0% (GC) | [19] |

Spectroscopic Data:

| Spectrum Type | Key Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.46 (m, 4H, -CH₂-CO-CH₂-), 1.20-1.80 (m, 18H, other -CH₂-) | [21][22][23] |

| ¹³C NMR (CDCl₃) | δ ~212.4 (C=O), ~40.2 (-CH₂-CO-CH₂-), ~24.6, ~24.5, ~24.1, ~22.4, ~22.2 (other -CH₂) | [21][24] |

| IR (KBr) | ~1705 cm⁻¹ (C=O stretch) | [4] |

Key Experimental Protocols

Protocol 1: Synthesis of Laurolactam from this compound

This two-step procedure involves the formation of this compound oxime, followed by a catalytic Beckmann rearrangement.

Step A: Synthesis of this compound Oxime

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.5 g of this compound in 8 mL of 95% ethanol.

-

Add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with constant stirring. The reaction is typically complete after about 30 minutes, indicated by the formation of crystalline product.

-

After the reflux period, cool the reaction mixture in an ice-water bath to complete the crystallization.

-

Collect the crystals by vacuum filtration and dry them.

-

The crude product can be purified by recrystallization from 95% ethanol.

Step B: Beckmann Rearrangement to Laurolactam

-

To a round-bottom flask, add the dried this compound oxime from the previous step.

-

Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[6][25]

-

Heat the mixture to reflux (approximately 82 °C) for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of diethyl ether and hexane as the eluent. The reaction is complete when the oxime spot disappears and a more polar product spot appears.

-

Upon completion, cool the reaction mixture and process it to isolate the Laurolactam.

Protocol 2: Industrial Production of Dodecanedioic Acid (DDDA)

This protocol outlines the general industrial process for the oxidation of a cyclododecanol/cyclododecanone mixture.[2][7][26]

-

A mixture of cyclododecanol and this compound (typically 80-90% alcohol and 10-20% ketone), obtained from the air oxidation of cyclododecane, is used as the starting material.[7]

-

This mixture is oxidized with nitric acid in the presence of a catalyst, commonly a combination of copper and vanadium salts.[7]

-

The reaction is carried out at an elevated temperature.

-

Upon completion of the reaction, the mixture is cooled to crystallize the dodecanedioic acid.

-

The solid product is isolated by filtration and washed with cold water.

-

A purity of 99% with a yield of approximately 88% based on the starting alcohol/ketone mixture can be achieved.[7][26]

Protocol 3: Synthesis of a Fused Heterocycle (Benzimidazo[1,2-a]decahydro[3]cyclododeca[d]pyrimidine)[13]

-

To a solution of 2-(hydroxymethylene)this compound (prepared from this compound) in methanol, add an equimolar amount of 2-amino-1H-benzo[d]imidazole.

-

Reflux the reaction mixture.

-

The product precipitates from the solution upon cooling.

-

Collect the solid product by filtration and purify by recrystallization.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic routes involving this compound.

Caption: Industrial synthesis pathways originating from butadiene to produce this compound and its major derivatives, Nylon-12 and Dodecanedioic Acid.

Caption: Synthetic route to the musk fragrance 5-cyclohexadecenone from this compound.

Caption: Experimental workflow for the synthesis of diverse fused heterocycles from this compound via a key intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]

- 3. chemistry-online.com [chemistry-online.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. benchchem.com [benchchem.com]

- 10. Muscone - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. Utility of this compound as Synthon to Synthesize Fused Heterocycles [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. pure.hud.ac.uk [pure.hud.ac.uk]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. This compound | C12H22O | CID 13246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound for synthesis | 830-13-7 [sigmaaldrich.com]

- 20. CAS Common Chemistry [commonchemistry.cas.org]

- 21. Eco-friendly Synthesis of this compound from Cyclododecatriene [scirp.org]

- 22. Solved Consider the spectral data for this compound | Chegg.com [chegg.com]

- 23. spectrabase.com [spectrabase.com]

- 24. This compound(830-13-7) 13C NMR spectrum [chemicalbook.com]

- 25. lscollege.ac.in [lscollege.ac.in]

- 26. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Cyclododecanone from Cyclododecatriene: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of cyclododecanone, a key intermediate in the production of polymers like Nylon-12 and various fine chemicals.[1][2] The synthesis commences from 1,5,9-cyclododecatriene (CDT), a readily available petrochemical product derived from butadiene.[1][2] This protocol outlines an eco-friendly, three-step synthesis route involving selective epoxidation, hydrogenation, and subsequent oxidation to yield the final product.[1][2][3]

Introduction

This compound is a crucial precursor for laurolactam, the monomer for Nylon-12, a high-performance polyamide.[1][2] It also finds applications in the synthesis of fragrances, pesticides, and pigments.[1][2] While several synthetic routes from cyclododecatriene exist, this document details a modern, environmentally conscious approach that utilizes hydrogen peroxide as a green oxidant.[1][2][3] The traditional industrial process involves the complete hydrogenation of cyclododecatriene to cyclododecane, followed by air oxidation in the presence of boric acid to a mixture of cyclododecanol and this compound, and finally dehydrogenation of the alcohol.[4] The described protocol offers an alternative pathway with high selectivity and yield under optimized conditions.

Overall Synthesis Pathway

The synthesis of this compound from cyclododecatriene is achieved through a three-step process. The first step involves the selective epoxidation of one of the double bonds in cyclododecatriene (CDT) to form 1,2-epoxy-5,9-cyclododecadiene (ECDD). This is followed by the hydrogenation of the remaining double bonds and the opening of the epoxide ring to yield cyclododecanol (CDOL). The final step is the oxidation of cyclododecanol to the target molecule, this compound (CDON).

Caption: Overall workflow for the three-step synthesis of this compound from Cyclododecatriene.

Experimental Protocols

Step 1: Selective Epoxidation of Cyclododecatriene (CDT) to 1,2-Epoxy-5,9-cyclododecadiene (ECDD)

This step focuses on the selective epoxidation of one double bond of CDT using hydrogen peroxide.

Materials:

-

1,5,9-cis,trans,trans-Cyclododecatriene (CDT)

-

30% Hydrogen peroxide (H₂O₂)

-

Hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) catalyst

-

Water

Procedure:

-

A mixture of a weighed amount of HAHPT catalyst, CDT, and 30% H₂O₂ is prepared.[3]

-

The mixture is stirred at a desired temperature for a specified time.[3]

-

Upon completion, the reaction mixture is cooled to room temperature.[3]

-

The concentration of CDT, ECDD, and other components is determined by gas chromatography.[3]

Quantitative Data Summary: Epoxidation of CDT

| Parameter | Condition | CDT Conversion (%) | ECDD Selectivity (%) | Reference |

| Molar Ratio (CDT/H₂O₂) | 3:1 | 27.5 | 96.7 | [2] |

| 2:1 | 42.0 | 92.2 | [2] | |